Cas no 116965-70-9 (Benzamide,N-[2-(1H-indol-3-yl)ethyl]-N-methyl-2-(methylamino)-)
![Benzamide,N-[2-(1H-indol-3-yl)ethyl]-N-methyl-2-(methylamino)- structure](https://nl.kuujia.com/scimg/cas/116965-70-9x500.png)
116965-70-9 structure
Productnaam:Benzamide,N-[2-(1H-indol-3-yl)ethyl]-N-methyl-2-(methylamino)-
Benzamide,N-[2-(1H-indol-3-yl)ethyl]-N-methyl-2-(methylamino)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzamide,N-[2-(1H-indol-3-yl)ethyl]-N-methyl-2-(methylamino)-
- N-[2-(1H-Indol-3-yl)ethyl]-N-methyl- 2-(methylamino)benzamide
- 116965-70-9
- Evodiamide
- A813575
- n-[2-(1h-indol-3-yl)ethyl]-n-methyl-2-(methylamino)benzamide
- Benzamide, N-(2-(1H-indol-3-yl)ethyl)-N-methyl-2-(methylamino)-
- DTXSID60922219
-
- Inchi: InChI=1S/C19H21N3O/c1-20-17-9-5-4-8-16(17)19(23)22(2)12-11-14-13-21-18-10-6-3-7-15(14)18/h3-10,13,20-21H,11-12H2,1-2H3
- InChI-sleutel: KDRYLUSBBOOWIC-UHFFFAOYSA-N
- LACHT: N1C2C(=CC=CC=2)C(CCN(C)C(=O)C2C=CC=CC=2NC)=C1
Berekende eigenschappen
- Exacte massa: 306.1608
- Monoisotopische massa: 307.168
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 5
- Complexiteit: 400
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 48.1Ų
- XLogP3: 4
Experimentele eigenschappen
- Dichtheid: 1.211
- Kookpunt: 571.8°Cat760mmHg
- Vlampunt: 299.6°C
- Brekindex: 1.677
- PSA: 45.23
Benzamide,N-[2-(1H-indol-3-yl)ethyl]-N-methyl-2-(methylamino)- Gerelateerde literatuur
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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